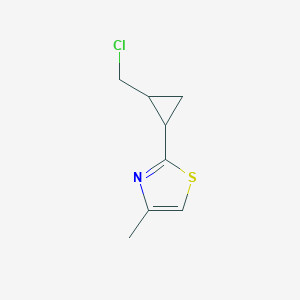

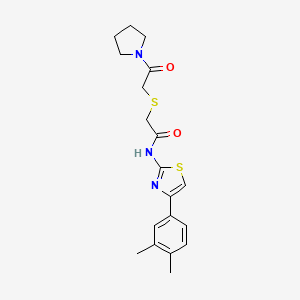

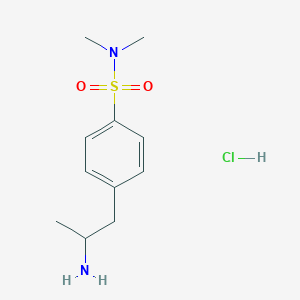

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new treatments for various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis and DFT Study

The synthesis of boric acid ester intermediates with benzene rings, including similar compounds, has been detailed, emphasizing a three-step substitution reaction. The structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was employed for molecular structure calculations, which were consistent with X-ray diffraction results. This study provides insights into the molecular electrostatic potential and physicochemical properties of the compounds (Huang et al., 2021).

Biological Activities of Aryl Methanones Derivatives

A series of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups were synthesized. Some compounds exhibited favorable herbicidal and insecticidal activities, highlighting the potential of such compounds in agricultural applications (Wang et al., 2015).

Fluorine-Containing Compounds Synthesis

The synthesis of fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones through the Julia–Kocienski reaction was demonstrated. This approach facilitates the preparation of fluorinated four-membered rings, containing nucleic base, ester, or aryl sulfone function, and a pyrrolidine ring, underscoring the versatility of fluorine in medicinal chemistry and materials science (Laporte et al., 2015).

Potential Applications

Antimicrobial and Antitubercular Activities

Azetidinone analogues were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings indicate the potential of such compounds in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antiestrogenic Activity

The antiestrogenic activity of specific heterocyclic compounds was demonstrated in rats and mice, indicating the potential for these compounds in the treatment of estrogen-related disorders (Jones et al., 1979).

Discovery of Cholesterol Absorption Inhibitors

The design and discovery of 2-azetidinone cholesterol absorption inhibitors, including one with significant oral cholesterol-lowering efficacy in animal models, highlights the application of such compounds in addressing cholesterol-related health issues (Rosenblum et al., 1998).

Eigenschaften

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S2/c1-23-15-14(3-2-8-18-15)16(20)19-9-13(10-19)24(21,22)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMMGMWYENPVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2591319.png)